
8-Bromo-3-iodo-1-naphthoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromo-3-iodo-1-naphthoic acid is an organic compound belonging to the naphthoic acid family. This compound is characterized by the presence of bromine and iodine atoms attached to the naphthalene ring, making it a halogenated derivative of naphthoic acid. The molecular formula of this compound is C11H6BrIO2, and it is primarily used in scientific research due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-3-iodo-1-naphthoic acid typically involves halogenation reactions. One common method is the bromination of 3-iodo-1-naphthoic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper safety measures due to the handling of halogenated compounds.
Analyse Des Réactions Chimiques
Types of Reactions: 8-Bromo-3-iodo-1-naphthoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
8-Bromo-3-iodo-1-naphthoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of halogenated organic compounds’ effects on biological systems.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 8-Bromo-3-iodo-1-naphthoic acid involves its interaction with molecular targets through its halogen atoms. The bromine and iodine atoms can form halogen bonds with various biological molecules, influencing their activity. These interactions can affect molecular pathways and processes, making the compound useful in studying halogen bonding in biological systems.
Comparaison Avec Des Composés Similaires
8-Bromo-1-naphthoic acid: Similar structure but lacks the iodine atom.
3-Iodo-1-naphthoic acid: Similar structure but lacks the bromine atom.
1-Naphthoic acid: The parent compound without any halogenation.
Uniqueness: 8-Bromo-3-iodo-1-naphthoic acid is unique due to the presence of both bromine and iodine atoms, which can participate in diverse chemical reactions and form unique interactions with biological molecules. This dual halogenation provides distinct properties compared to its mono-halogenated counterparts.
Propriétés
Formule moléculaire |
C11H6BrIO2 |
|---|---|
Poids moléculaire |
376.97 g/mol |
Nom IUPAC |
8-bromo-3-iodonaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C11H6BrIO2/c12-9-3-1-2-6-4-7(13)5-8(10(6)9)11(14)15/h1-5H,(H,14,15) |
Clé InChI |
YXIZSRGKDKMNIG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=CC(=CC(=C2C(=C1)Br)C(=O)O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



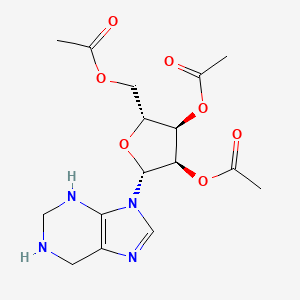
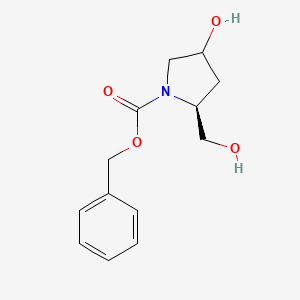
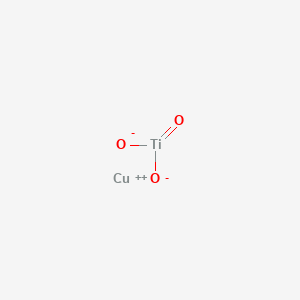
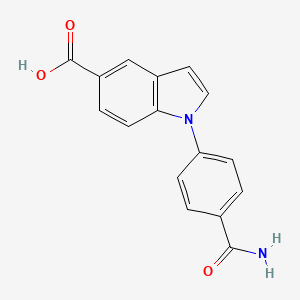
![(2R,3R)-rel-Methyl 3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride](/img/structure/B12847206.png)
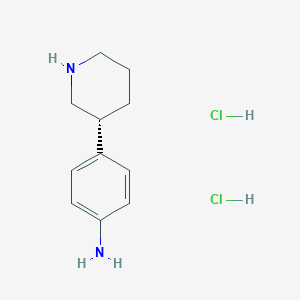


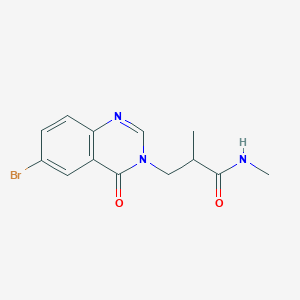

![5-[2-(2-fluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide](/img/structure/B12847235.png)
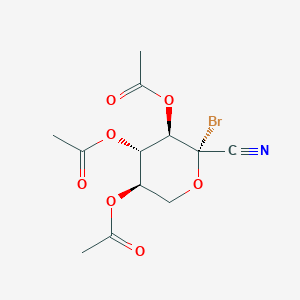
![Ethyl 6-methoxyimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B12847266.png)
